3-Bromo-6,9-diphenyl-9H-carbazole
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Overview
Description
3-Bromo-6,9-diphenyl-9H-carbazole is a chemical compound with the CAS Number: 1160294-85-8 . It has a molecular weight of 398.3 .
Synthesis Analysis
The synthesis of carbazole derivatives like this compound has been a topic of interest due to their important photochemical and thermal stability and good hole-transport ability . Carbazole and its derivatives have been known for many years as components of optoelectronics and electroactive materials mainly because of their high hole transporting capabilities and strong fluorescence .Molecular Structure Analysis
The molecular structure of this compound is C24H16BrN . It is an isomer to 2-Bromo-9H-carbazole with the only difference being that 9H-carbazole is mono-brominated at the 3-position .Chemical Reactions Analysis
Carbazole moieties can be electropolymerized in two different methods resulting in the formation of poly (2,7-carbazole)s or poly (3,6-carbazole)s derivatives . The bromo-substituents enable 3,6-dbromo-9- (2-ethylhexyl)-9H-carbazole to undergo facile reactions, including Suzuki coupling reactions and Kumada polymerisation .Physical and Chemical Properties Analysis
This compound has a melting point of 143.0 to 147.0 °C and a predicted boiling point of 564.2±32.0 °C . It has a predicted density of 1.32±0.1 g/cm3 .Scientific Research Applications
Photophysical Properties and Organic Light Emitting Diodes (OLEDs)
- Photophysical Properties : Compounds similar to 3-Bromo-6,9-diphenyl-9H-carbazole, with electron withdrawing groups, exhibit significant red shifts in absorption and emission maxima. These properties are critical for developing new photophysical materials (Kremser et al., 2008).
- OLED Applications : Derivatives of this compound are used in the development of organic light-emitting diodes, specifically as materials for the emissive layer, demonstrating its practical applicability in OLED technology (Liang et al., 2018).
Electrochromic Materials
- Electrochromic Polymers : Derivatives of this compound are utilized in synthesizing electrochromic polymers with high coloration efficiency and stability. These polymers show promise in applications as electrochromic materials due to their good solubility and film-forming ability (Zhang et al., 2019).
Environmental and Health Studies
- Emerging Pollutants and Toxicity : Studies have explored the interaction of polyhalogenated carbazoles, like 3-Bromo-9H-carbazole, with human androgen receptors, suggesting potential endocrine-disrupting properties. This is critical for understanding the environmental and health impacts of these compounds (Armas & Apodaca, 2022).
Synthesis and Structural Analysis
- Synthetic Methods : Research on the synthesis of bromocarbazoles, including derivatives similar to this compound, focuses on methods like direct bromination and characterizing these compounds through various analytical techniques. This is important for the development of new synthetic routes (Ponce et al., 2006).
Optoelectronic Properties
- Optoelectronic Applications : Carbazole derivatives, similar to this compound, have been investigated for their optoelectronic properties. These compounds are potential candidates for applications in photopolymerization and as dyes or photosensitizers due to their distinct optical properties (Abro et al., 2017).
Mechanism of Action
Target of Action
It is known that carbazole derivatives often interact with various biological targets due to their versatile functionalization .
Mode of Action
Carbazole derivatives are known for their excellent optoelectronic properties . They can be electropolymerized, resulting in the formation of poly(2,7-carbazole)s or poly(3,6-carbazole)s derivatives . The 3-Bromo-9H-carbazole is mono-brominated at the 3-position, which reduces the chance of being oxidized to form excimers or oligomers .
Biochemical Pathways
Carbazole derivatives are known to have excellent electrical, electrochemical properties, good environmental stability, and unique optical properties .
Pharmacokinetics
The compound is a solid at room temperature and is soluble in toluene , which may influence its bioavailability.
Result of Action
Carbazole derivatives are known to exhibit intriguing optoelectronic properties .
Action Environment
It is known that the compound should be stored in a dry environment at room temperature .
Safety and Hazards
Future Directions
Polycarbazole and its derivatives encompass nitrogen-containing aromatic heterocyclic conducting polymers having excellent optoelectronic properties, high charge carrier mobility, and excellent morphological stability, which make them potential candidates in the field of nanodevices, rechargeable batteries, and electrochemical transistors .
Properties
IUPAC Name |
3-bromo-6,9-diphenylcarbazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16BrN/c25-19-12-14-24-22(16-19)21-15-18(17-7-3-1-4-8-17)11-13-23(21)26(24)20-9-5-2-6-10-20/h1-16H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBEQRROTSDUCGC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=C(C=C2)N(C4=C3C=C(C=C4)Br)C5=CC=CC=C5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16BrN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60727807 |
Source
|
Record name | 3-Bromo-6,9-diphenyl-9H-carbazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60727807 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
398.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1160294-85-8 |
Source
|
Record name | 3-Bromo-6,9-diphenyl-9H-carbazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60727807 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Bromo-6,9-diphenylcarbazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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